5-Amino-6-(aminomethyl)pyridin-3-ol
Description
Contextualization within Multifunctionalized Pyridine (B92270) Chemistry
Multifunctionalized pyridines are pyridine rings bearing two or more functional groups. These compounds are of great importance in organic synthesis and medicinal chemistry because the nature and position of the substituents can fine-tune the molecule's physical, chemical, and biological properties. The development of methods for the direct and selective functionalization of the pyridine ring is a key area of research, as it allows for the efficient construction of complex molecules. rsc.orgresearchgate.net The focus on sustainable chemistry has further encouraged the development of direct C–H functionalization techniques to minimize waste. rsc.orgresearchgate.net
The compound 5-Amino-6-(aminomethyl)pyridin-3-ol is a prime example of a multifunctionalized pyridine. It contains:
A hydroxyl group (-OH) at the 3-position, which can act as a hydrogen bond donor and participate in etherification or esterification reactions.
An amino group (-NH2) at the 5-position, which is a key nucleophile and can be a hydrogen bond donor.
An aminomethyl group (-CH2NH2) at the 6-position, which provides a flexible linker and an additional basic site.
The presence of these three distinct functional groups on a single pyridine core offers numerous possibilities for derivatization and for forming specific interactions with biological targets. The synthesis of such molecules often requires multi-step procedures and careful control of regioselectivity. Researchers have developed efficient methods for preparing multicyclic pyridines through processes like rhodium-catalyzed intramolecular C-H bond functionalization, highlighting the advanced strategies used to create complex pyridine scaffolds. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Aminopyridin-3-ol | C5H6N2O | 110.11 | 3543-01-9 nih.govbiosynth.com |
| 6-(Aminomethyl)pyridin-3-ol | C6H8N2O | 124.14 | 89532-46-7 chemscene.com |
| 2,3-Diaminopyridine | C5H7N3 | 109.13 | 452-58-4 orgsyn.org |
Significance in the Field of Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in science. They are pervasive in life processes and are key components of many natural products, including alkaloids, vitamins, and antibiotics. ijraset.com In medicinal chemistry, heterocyclic rings are crucial structural components of a vast number of pharmaceutical agents. It is estimated that over 90% of newly approved drugs contain a heterocyclic motif. ijraset.com
The pyridine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs. rsc.org Its derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity to be protonated make it a key feature for molecular recognition at biological targets. The unique properties conferred by heteroatoms like nitrogen, oxygen, and sulfur make these compounds essential for designing and synthesizing new drugs. The development of novel bioactive heterocyclic compounds is driven by the continuous challenge of issues like antibiotic resistance.
Overview of Emerging Research Trajectories for Related Pyridinol and Aminopyridine Architectures
The fields of pyridinol (hydroxypyridine) and aminopyridine chemistry are continually evolving, with researchers exploring new synthetic methodologies and applications.
Emerging research directions include:
Novel Therapeutic Agents: Aminopyridine scaffolds are being extensively used in drug design. For instance, they have been investigated as inhibitors of Janus Kinase 2 (JAK2) for potential cancer therapies and as treatments for neurological injuries. researchgate.netnih.gov Pyridinone (a tautomer of hydroxypyridine) derivatives have also shown a wide array of biological activities, including antitumor and antimicrobial effects. nih.govfrontiersin.org The versatility of these scaffolds allows them to interact with various enzymes and receptors. researchgate.net
Combating Antimicrobial Resistance: There is a significant research effort to develop new antibacterial agents to tackle multidrug-resistant pathogens. nih.gov Polysubstituted aminopyridine derivatives have been synthesized and shown to possess potent antibacterial properties, including activity against methicillin-resistant S. aureus (MRSA). nih.govnih.gov
Advanced Synthesis Methods: A major trend is the development of more efficient and selective synthetic methods. This includes multicomponent reactions (MCRs) to create highly functionalized aminopyridines in a single step with minimal waste. nih.gov Furthermore, new reagents and catalytic systems are being designed for the site-selective C-H functionalization of pyridines, allowing for the precise installation of functional groups without the need for pre-functionalized starting materials. nih.govacs.org
Materials Science: Pyridine derivatives are used as ligands for transition metals and as building blocks for functional organic materials. rsc.org Their electronic properties and ability to coordinate with metal ions make them suitable for applications in catalysis and the construction of metal-organic frameworks (MOFs). mdpi.com
| Scaffold Type | Reported Research Area/Application | Example Target/Activity |
|---|---|---|
| Aminopyridine | Kinase Inhibition | Janus Kinase 2 (JAK2) inhibitors researchgate.net |
| Aminopyridine | Antibacterial Agents | Activity against multidrug-resistant bacteria nih.gov |
| Aminopyridine | Neurological Disorders | Potassium channel blockers for spinal cord injury nih.gov |
| Pyridinone/Pyridinol | Anticancer Agents | Inhibition of cancer cell proliferation nih.gov |
| Pyridinone/Pyridinol | Antiviral Agents | Inhibition of HBV DNA replication nih.govfrontiersin.org |
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-amino-6-(aminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-2-6-5(8)1-4(10)3-9-6/h1,3,10H,2,7-8H2 |
InChI Key |
MPQFHPFVWJWGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for 5 Amino 6 Aminomethyl Pyridin 3 Ol and Its Analogues
Modern Synthetic Pathways for the Pyridine (B92270) Core Elaboration
The construction of the central pyridine ring is a critical step in the synthesis of 5-Amino-6-(aminomethyl)pyridin-3-ol and its analogues. Modern organic synthesis offers a diverse toolkit for the formation of this heterocyclic system, moving beyond classical condensation reactions to more sophisticated and versatile methods.
Ring-Closing Olefin Metathesis (RCM) and Subsequent Transformations
Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. uni.lu This reaction, often catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene to form a cycloalkene. uni.luambeed.com For the synthesis of pyridine derivatives, a diene precursor containing a nitrogen atom can be cyclized, and subsequent aromatization can lead to the desired pyridine ring.
The key advantage of RCM lies in its high functional group tolerance and its ability to form a wide range of ring sizes, from common 5- to 7-membered rings to larger macrocycles. uni.lu The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the cyclic product. ambeed.com However, the presence of nitrogen atoms in the substrate can sometimes lead to catalyst deactivation. Strategies to overcome this include the use of more robust catalysts or the temporary protection of the nitrogen atom. organic-chemistry.org
Table 1: Examples of Ruthenium Catalysts Used in Ring-Closing Metathesis
| Catalyst Name | Structure | Key Features |
| Grubbs' Catalyst (First Generation) | High activity, but sensitive to air and moisture. | |
| Grubbs' Catalyst (Second Generation) | Increased activity and stability compared to the first generation. | |
| Hoveyda-Grubbs Catalyst (Second Generation) | Features a chelating isopropoxybenzylidene ligand, leading to enhanced stability and initiation characteristics. |
Note: The structures are generalized representations.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Construction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of biaryl and heteroaryl systems, including pyridines. acs.orgstackexchange.comresearchgate.net These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.
Commonly employed cross-coupling reactions for pyridine synthesis include the Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organostannanes), and Heck coupling (using alkenes). These methods offer a high degree of control over the regioselectivity of the substitution pattern on the pyridine ring. For instance, palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with various heterocycles has been developed, providing an efficient route to unsymmetrical biheteroaryl molecules. acs.orgstackexchange.com Similarly, the coupling of pyridylboronic acids with heteroaryl halides is a powerful tool for creating highly substituted bipyridines. researchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Synthesis
| Reaction Name | Coupling Partners | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | Pyridylboronic acid + Aryl/Heteroaryl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Stille Coupling | Pyridylstannane + Aryl/Heteroaryl Halide | Pd(PPh₃)₄ |
| Heck Coupling | Pyridyl Halide + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
| C-H/C-H Cross-Coupling | Pyridine N-oxide + Heterocycle | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) acs.orgstackexchange.com |
Base-Promoted Cyclization Reactions
Base-promoted cyclization reactions offer a direct and often atom-economical approach to heterocyclic synthesis. In the context of pyridine derivatives, these reactions typically involve the intramolecular condensation of a precursor molecule containing the necessary atoms to form the ring. A common strategy involves the cyclization of halohydrins or their analogues, where a base is used to deprotonate a nucleophilic group, which then attacks an electrophilic carbon to close the ring. wikipedia.orglibretexts.org
For the synthesis of pyridinol derivatives, precursors such as appropriately substituted aminopyrazoles can undergo cyclization reactions to form fused pyrazolo[3,4-b]pyridine systems. mdpi.com These reactions can be promoted by either acid or base, depending on the specific substrate and desired product. The choice of base is critical and can range from common hydroxides to stronger, non-nucleophilic bases to avoid competing intermolecular reactions. wikipedia.org
Oxidative Cyclization Methodologies
Oxidative cyclization provides another powerful avenue for the construction of pyridine and other heterocyclic rings. These reactions involve the formation of a new bond and the simultaneous oxidation of the substrate. Palladium(II) catalysts are often employed to facilitate the cyclization of olefins and alkynes that bear various oxygen- and nitrogen-containing functional groups.
The general mechanism involves the initial formation of a π-olefin or π-alkyne complex with the palladium catalyst. This is followed by intramolecular nucleophilic attack from a nearby functional group to form a heterocyclic organopalladium intermediate. This intermediate can then undergo further transformations, such as β-hydride elimination, to yield the final cyclized and oxidized product. These methods can be highly efficient and proceed under mild conditions, often using molecular oxygen as a green oxidant.
Functionalization Strategies for Aminomethyl and Hydroxyl Groups
Once the pyridine core is established, the introduction of the aminomethyl and hydroxyl groups at the desired positions is the next critical phase in the synthesis of this compound.
Mannich Aminomethylation Reactions on Pyridinol Scaffolds
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a classic and effective method for the C-alkylation of acidic protons and is particularly useful for introducing an aminomethyl group onto a carbon atom adjacent to a carbonyl group or other activating group.
In the context of pyridinol scaffolds, the hydroxyl group acts as a strong activating group, directing electrophilic substitution to the ortho and para positions. For 3-hydroxypyridine, the Mannich reaction has been shown to be highly selective for the 2-position. stackexchange.com If the 2-position is blocked, the reaction can proceed at the 6-position. stackexchange.com This regioselectivity is crucial for the controlled synthesis of specifically substituted pyridinols. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich pyridine ring.
The choice of amine and reaction conditions can be varied to introduce a wide range of aminomethyl functionalities. This method provides a direct and versatile route to aminomethylated pyridinols, which are key intermediates in the synthesis of the target compound and its analogues. acs.org
Alkylation and Acylation Reactions at Pyridine Oxygen and Nitrogen Centers
Alkylation and acylation are fundamental reactions for the functionalization of pyridine derivatives. These reactions target the lone pair of electrons on the pyridine nitrogen, which acts as a nucleophile.
Alkylation: The reaction of a pyridine with an alkyl halide results in the formation of a pyridinium (B92312) salt. quimicaorganica.org This occurs through the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. quimicaorganica.org This process is generally effective for primary and secondary alkyl halides. quimicaorganica.org With tertiary halides, elimination reactions often become a competing pathway. quimicaorganica.org The Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto aromatic rings, involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The Lewis acid assists in the formation of a carbocation electrophile, which is then attacked by the aromatic ring. libretexts.orgmasterorganicchemistry.com However, this method has limitations, including the possibility of carbocation rearrangements and its inapplicability to rings substituted with strongly deactivating groups. libretexts.orgmasterorganicchemistry.com
Acylation: Pyridines can also undergo acylation with acyl halides or anhydrides to form N-acylpyridinium salts. quimicaorganica.org The mechanism involves the nucleophilic addition of the pyridine nitrogen to the carbonyl carbon of the acylating agent, followed by the elimination of the halide. quimicaorganica.org Similar to alkylation, Friedel-Crafts acylation introduces an acyl group (–COR) onto an aromatic ring using an acyl chloride and a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com The reactive electrophile in this case is a resonance-stabilized acylium ion. libretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement. masterorganicchemistry.com
The table below summarizes typical conditions for these reactions.
| Reaction Type | Reagents | Catalyst | Product | Ref |
| N-Alkylation | Pyridine, Alkyl Halide (Primary/Secondary) | None | N-Alkylpyridinium Salt | quimicaorganica.org |
| Friedel-Crafts Alkylation | Benzene (B151609), Alkyl Chloride | AlCl₃ | Alkylbenzene | libretexts.orgmasterorganicchemistry.com |
| N-Acylation | Pyridine, Acyl Halide/Anhydride | None | N-Acylpyridinium Salt | quimicaorganica.org |
| Friedel-Crafts Acylation | Benzene, Acetyl Chloride | AlCl₃ | Acetophenone | libretexts.org |
Nucleophilic Aromatic Substitution Principles in Pyridin-3-ol Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyridine rings, which are inherently electron-deficient. wikipedia.org This reactivity is enhanced by the presence of the electronegative nitrogen atom, which can stabilize the negatively charged intermediate formed during the reaction. stackexchange.comyoutube.com
The position of nucleophilic attack on the pyridine ring is highly regioselective. Attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. wikipedia.orgstackexchange.comyoutube.com This preference is due to the ability of the nitrogen atom to delocalize the negative charge in the intermediate Meisenheimer complex. stackexchange.comnih.gov When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comvaia.com In contrast, attack at the C-3 position does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate. stackexchange.com
In the context of a pyridin-3-ol system, the existing substituents—a hydroxyl group at C-3, an amino group at C-5, and an aminomethyl group at C-6—would further influence the reactivity and regioselectivity of SNAr reactions. The hydroxyl and amino groups are electron-donating, which would generally deactivate the ring towards nucleophilic attack. However, the precise outcome would depend on the specific reaction conditions and the nature of the leaving group and incoming nucleophile. SNAr reactions are common in medicinal chemistry for the synthesis of complex heterocyclic systems. nih.gov
The general mechanism for SNAr on a substituted pyridine is shown below:
Addition: The nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a high-energy anionic intermediate (Meisenheimer complex). stackexchange.com
Elimination: The aromaticity of the ring is restored by the departure of the leaving group. youtube.com
Reductive Transformations for Amine Functionality Introduction
Reductive amination is a versatile and widely used method for the synthesis of amines, including the introduction of amine functionalities onto heterocyclic scaffolds. masterorganicchemistry.com This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method offers a more controlled alternative to the direct alkylation of amines, which often suffers from over-alkylation. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with their selection depending on the specific substrates and desired selectivity. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent capable of reducing imines in the presence of more reactive carbonyl groups. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent, often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Borane-pyridine complexes (BAP) have also been shown to be excellent reagents for the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com This system avoids nitrile-containing impurities that can arise with NaBH₃CN. tandfonline.com
More recently, metal-free reductive amination protocols have been developed, for instance, using a pinacol-derived chlorohydrosilane/pyridine system, which shows high functional group tolerance. nih.gov
The general applicability of reductive amination makes it a valuable tool for synthesizing complex molecules containing amine functionalities. nih.gov For example, it has been used in the efficient synthesis of N-alkylated 3-amino-4-halopyridines, which are important precursors for other heterocyclic systems. nih.gov
The following table highlights different reducing systems used in reductive amination.
| Reducing Agent System | Substrates | Key Features | Ref |
| NaBH₃CN | Aldehyde/Ketone + Amine | Selectively reduces imines over carbonyls | masterorganicchemistry.com |
| NaBH(OAc)₃ | Aldehyde/Ketone + Amine | Effective, less toxic alternative to NaBH₃CN | masterorganicchemistry.com |
| Borane-Pyridine (BAP) | Aldehyde + Piperidine | Eliminates nitrile impurities, good yields | tandfonline.com |
| Chlorohydrosilane/Pyridine | Alkylphenol Ketone + Amine | Metal-free, high functional group tolerance | nih.gov |
Chemo- and Regioselective Synthesis Challenges and Solutions
The synthesis of polysubstituted pyridines, such as this compound, presents significant challenges in controlling both chemo- and regioselectivity. Achieving the desired substitution pattern often requires multi-step strategies and careful selection of reaction conditions.
Regioselectivity: Directing substituents to specific positions on the pyridine ring is a primary challenge.
Pre-functionalization: A common strategy is to start with a pre-functionalized pyridine ring where substituents guide subsequent reactions. For instance, directed ortho metalation can be achieved using a directing group like a carbamate, allowing for the introduction of a halogen at a specific position. nih.gov
Blocking Groups: A novel approach involves the use of a maleate-derived blocking group to control Minisci-type alkylation specifically at the C-4 position of pyridine. chemrxiv.org
Reaction Conditions: The regioselectivity of a reaction can sometimes be altered by modifying the reaction conditions. For example, in the reaction of benzynes with pyridine N-oxides, the conditions can be tuned to favor the formation of either 2-substituted or 3-substituted pyridine products. rsc.org
Catalyst Control: The choice of catalyst can be crucial. In Suzuki cross-coupling reactions, judicious selection of palladium catalysts allows for the differentiation of leaving groups like bromide, chloride, and fluorosulfate, enabling a stepwise and chemoselective synthesis of polysubstituted pyridines. nih.gov
Chemoselectivity: When multiple reactive functional groups are present, selectively reacting one over the other is a key challenge.
Differential Reactivity: Exploiting the inherent differences in reactivity of functional groups is a powerful strategy. For example, in the synthesis of polysubstituted pyridines, the reactivity order of electrophilic leaving groups (e.g., -Br > -OSO₂F > -Cl) can be used to install substituents sequentially. nih.gov
Protecting Groups: Protecting groups are frequently used to temporarily mask a reactive functional group, allowing another part of the molecule to be modified. The Boc group, for instance, can be used to protect an amino group while other transformations are carried out. nih.gov
Solid-Phase Synthetic Approaches for Complex Aminomethyl-Pyridines
Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of complex molecules, including substituted pyridines. nih.gov Originally developed for the synthesis of peptides, the technique has been broadly applied to the preparation of small molecules and heterocycles. nih.govyoutube.com
The core principle of SPS involves attaching a starting material to an insoluble polymer support (resin). youtube.com The molecule is then built up through a series of reactions. A key advantage of this approach is the simplified purification process; excess reagents and by-products are removed by simple filtration and washing of the resin-bound intermediate. nih.gov This allows for the use of large excesses of reagents to drive reactions to completion and facilitates automation for parallel synthesis. nih.gov
In the context of synthesizing complex aminomethyl-pyridines, SPS can be particularly advantageous. For instance, a polymer-supported methyl glutamate (B1630785) has been used as a starting point to generate tetrasubstituted pyridines. nih.gov The synthesis involves a sequence of reactions on the solid support, including sulfonylation, alkylation, and a final cyclization/cleavage step to release the desired pyridine from the resin. nih.gov Similarly, propylamine (B44156) can be immobilized on a resin via reductive amination to serve as a building block. nih.gov
The final step in an SPS sequence is the cleavage of the target molecule from the solid support, often using a strong acid like trifluoroacetic acid (TFA) or hydrofluoric acid (HF). nih.govyoutube.com The choice of linker—the chemical moiety connecting the molecule to the resin—is critical as it dictates the conditions required for cleavage.
The table below outlines a general workflow for solid-phase synthesis.
| Step | Description | Purpose | Ref |
| 1. Attachment | The initial starting material is covalently linked to a solid polymer resin. | To immobilize the substrate for sequential reactions. | youtube.com |
| 2. Elongation/Modification | A series of chemical reactions are performed to build the target molecule. | To construct the desired molecular framework. | nih.gov |
| 3. Washing | After each reaction, the resin is washed with solvents to remove excess reagents and by-products. | To purify the resin-bound intermediate without chromatography. | nih.gov |
| 4. Cleavage | The completed molecule is cleaved from the solid support. | To release the final product into solution. | nih.govyoutube.com |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 5 Amino 6 Aminomethyl Pyridin 3 Ol Derivatives
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. beilstein-journals.org The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution, particularly at positions 2, 4, and 6. beilstein-journals.orgquimicaorganica.orgquora.com
Electrophilic and Nucleophilic Substitution Reactivity of Pyridin-3-ol Systems
Electrophilic Aromatic Substitution:
Electrophilic substitution on the pyridine ring is generally sluggish and requires harsh reaction conditions. quimicaorganica.org The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophiles. beilstein-journals.org When substitution does occur, it preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quimicaorganica.orgquora.com Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.org
In the case of 5-Amino-6-(aminomethyl)pyridin-3-ol, the activating effects of the amino and hydroxyl groups must be considered. Both are electron-donating groups and would be expected to direct incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the pyridine nitrogen still dominates.
Nucleophilic Aromatic Substitution:
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2- and 4-positions, because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate. quora.comyoutube.comyoutube.com For a nucleophilic substitution to occur, a good leaving group is typically required at the 2-, 4-, or 6-position. youtube.com In this compound, the groups present are not typical leaving groups under standard nucleophilic aromatic substitution conditions. However, derivatization of the hydroxyl group could create a suitable leaving group, potentially enabling substitution at the 3-position, though this is generally less favored. quimicaorganica.org
Functionalization at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It readily reacts with electrophiles, such as alkyl halides and acyl halides, to form pyridinium (B92312) salts. youtube.com This N-functionalization can significantly alter the reactivity of the pyridine ring. The formation of a pyridinium salt further deactivates the ring towards electrophilic attack but can activate it for other transformations. For instance, N-oxides, formed by oxidation of the pyridine nitrogen, can facilitate both electrophilic and nucleophilic substitution. quora.comyoutube.com
| Reagent | Product Type |
| Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |
| Acyl Halide (e.g., Acetyl Chloride) | N-Acylpyridinium Salt |
| Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxide |
C-H Functionalization Strategies (e.g., Amination, Borylation)
Direct C-H functionalization of pyridines is a powerful tool for introducing various substituents without pre-functionalization. rsc.org Due to the electron-deficient nature of the pyridine ring, these reactions often require transition-metal catalysis. beilstein-journals.orgthieme-connect.com
Amination: Direct amination of pyridines can be challenging. However, recent developments have shown that transition metal-catalyzed reactions can achieve this transformation. For instance, ruthenium-catalyzed amination of aminopyridines has been reported, proceeding through a transient η⁶-pyridine complex. nih.gov
Borylation: Iridium-catalyzed borylation is a notable method for the C-H functionalization of pyridines. nih.gov This reaction can be highly regioselective, often favoring the 3-position, providing a versatile handle for further synthetic modifications. nih.gov
Reactivity Profiles of Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups on the this compound scaffold exhibit their characteristic reactivities, which can be exploited for further molecular elaboration.
Condensation Reactions and Imine Formation
The primary amino groups, both the aromatic one at C5 and the aliphatic one at the C6-methyl position, can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and may require acid or base catalysis. The reactivity of the two amino groups might differ, with the aliphatic amine generally being more nucleophilic than the aromatic amine. Condensation reactions involving aminopyridines have been reported with various carbonyl compounds. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group at the 3-position behaves as a typical alcohol and can undergo esterification and etherification reactions.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. google.comgoogle.com Pyridine itself is often used as a catalyst in esterification reactions, where it activates the acylating agent. stackexchange.com In the context of this compound, the intramolecular pyridine nitrogen could potentially influence the reactivity of the hydroxyl group.
Etherification: Etherification can be achieved under Williamson ether synthesis conditions, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide.
| Reaction Type | Reagent | Functional Group Formed |
| Esterification | Carboxylic Acid (with acid catalyst) | Ester |
| Esterification | Acid Chloride | Ester |
| Esterification | Acid Anhydride | Ester |
| Etherification | Alkyl Halide (with base) | Ether |
Transformations Involving the Aminomethyl Moiety
The aminomethyl group at the C6 position of the this compound scaffold is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the substituted pyridine ring. The presence of the amino and hydroxyl groups on the ring enhances its nucleophilic character and can direct reactions.
Common transformations of the aminomethyl group in related pyridine derivatives include N-alkylation, N-acylation, and oxidation reactions. In the context of this compound, these reactions would lead to a diverse range of derivatives with modified properties. For instance, acylation with various acylating agents can produce a library of amide derivatives.
Table 1: Representative Transformations of the Aminomethyl Group
| Reaction Type | Reagent Example | Product Type |
| N-Acylation | Acetic Anhydride | N-Acetylated Derivative |
| N-Alkylation | Methyl Iodide | N-Methylated Derivative |
| Schiff Base Formation | Benzaldehyde | N-Benzylidene Derivative |
These transformations are fundamental in modifying the molecule's properties and for the synthesis of more complex structures. The reactivity of the aminomethyl group can be modulated by the reaction conditions, such as pH and the choice of solvent.
Generation and Trapping of Reactive Intermediates (e.g., ortho-Quinone Methides)
The structure of this compound, featuring a hydroxyl group and an aminomethyl group in an ortho relationship on the pyridine ring, makes it a potential precursor for the formation of highly reactive ortho-quinone methide imine intermediates. These intermediates are typically generated in situ and are powerful electrophiles that can be trapped by various nucleophiles. nih.govnih.gov
The generation of the ortho-quinone methide imine from this compound can be initiated by the elimination of the amino group from the aminomethyl moiety, often promoted by an external reagent or thermal conditions. Once formed, this transient species readily undergoes 1,4-conjugate addition with a wide range of nucleophiles. nih.gov This reactivity provides a versatile method for the introduction of various functionalities at the benzylic position.
An efficient approach for generating and trapping such intermediates involves mild thermal conditions. nih.govrsc.orgscienceopen.comresearchgate.net For example, heating a precursor in the presence of a suitable trapping agent, such as an azole, can lead to the formation of new carbon-heteroatom bonds in good to excellent yields. nih.govrsc.org
Table 2: Trapping of In Situ Generated ortho-Quinone Methide Imine
| Nucleophile (Trapping Agent) | Product of Trapping |
| Imidazole | Imidazole Adduct |
| Thiophenol | Thioether Adduct |
| Malononitrile | Michael Adduct |
The ability to generate and trap these reactive intermediates opens up synthetic pathways to complex heterocyclic systems that would be otherwise difficult to access. The efficiency of the trapping reaction depends on the nucleophilicity of the trapping agent and the reaction conditions.
Tautomeric Equilibria and Their Influence on Chemical Reactivity
The chemical behavior of this compound is significantly influenced by tautomeric equilibria. The presence of both a hydroxyl group and an amino group on the pyridine ring allows for several possible tautomeric forms. The principal equilibrium for the pyridin-3-ol moiety is between the enol form (hydroxypyridine) and the keto form (pyridinone). chemtube3d.com Generally, for 2- and 4-hydroxypyridines, the pyridone tautomer is favored. chemtube3d.com
For the amino group, an amino-imino tautomerism is possible. Most amino-heteroaromatic compounds predominantly exist in the amino form under normal conditions. researchgate.net The relative stability of these tautomers is dictated by factors such as solvent polarity, pH, and temperature.
The dominant tautomeric form will dictate the molecule's reactivity. For example, the hydroxypyridine form will exhibit phenolic reactivity, such as O-alkylation and O-acylation. In contrast, the pyridinone tautomer will have reactivity associated with an amide-like carbonyl group. The distribution of these tautomers can have a profound impact on the molecule's interaction with biological targets and its synthetic transformations.
Table 3: Potential Tautomeric Forms and Their Dominant Reactivity
| Tautomeric Form | Key Functional Group | Predominant Reactivity |
| Hydroxypyridine | Phenolic -OH | Electrophilic Aromatic Substitution, O-Alkylation |
| Pyridinone (Zwitterion) | Carbonyl-like | Nucleophilic addition at the carbonyl carbon |
| Iminoquinonemethide | Imino Group | Cycloadditions, Nucleophilic attack |
Understanding the tautomeric preferences of this compound is crucial for predicting its chemical behavior and for designing synthetic strategies that exploit the reactivity of a specific tautomer. Quantum chemical studies on related systems can provide insights into the relative energies of the different tautomers and the barriers to their interconversion. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules like 5-Amino-6-(aminomethyl)pyridin-3-ol. It provides unparalleled insight into the molecular framework, connectivity, and dynamic behavior of the compound in solution. researchgate.netkpfu.ru
Multinuclear NMR (¹H, ¹³C) and 2D NMR (HSQC, COSY) for Complex Structure and Mechanistic Studies
The structural assignment of this compound is definitively achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the aminomethyl group, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring. chemicalbook.comacs.org
¹³C NMR (Carbon-13 NMR) complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton of the pyridine ring and the aminomethyl substituent. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. nih.govresearchgate.net
2D NMR Techniques are employed to resolve complex spectral overlaps and to establish connectivity between atoms.
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms. kpfu.ruresearchgate.net This is particularly useful for confirming the substitution pattern on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with their directly attached carbon atoms, providing unambiguous ¹H-¹³C one-bond correlations. vnu.edu.vn This technique is instrumental in assigning the carbon signals based on the already assigned proton signals.
Mechanistic studies involving pyridoxamine (B1203002) analogs often utilize NMR to track the formation and disappearance of intermediates, providing critical insights into reaction pathways. nih.govnih.gov The protonation states of similar molecules, which can be crucial for their function, have also been successfully investigated using multinuclear NMR techniques. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic Protons | ¹H NMR | 6.5 - 8.5 | The electron-donating amino and hydroxyl groups and the electron-withdrawing nitrogen in the ring will influence the specific shifts of the two aromatic protons. |
| Aminomethyl Protons (-CH₂NH₂) | ¹H NMR | 3.5 - 4.5 | Protons on a carbon adjacent to a nitrogen atom typically appear in this region. |
| Amino Protons (-NH₂) | ¹H NMR | 3.0 - 5.0 | These signals are often broad and their position can vary with solvent and concentration due to hydrogen bonding. |
| Hydroxyl Proton (-OH) | ¹H NMR | 4.0 - 7.0 | The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |
| Aromatic Carbons | ¹³C NMR | 110 - 160 | The carbon atoms of the pyridine ring will have distinct signals based on their substitution. |
| Aminomethyl Carbon (-CH₂NH₂) | ¹³C NMR | 40 - 50 | The carbon of the aminomethyl group will appear in the aliphatic region, shifted downfield by the adjacent nitrogen. |
| Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions. |
Variable Temperature NMR for Conformational and Equilibrium Analysis
Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes such as conformational changes or chemical equilibria. ox.ac.ukresearchgate.net By recording NMR spectra at different temperatures, researchers can observe changes in the line shape of the signals. For a molecule like this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the aminomethyl group to the pyridine ring. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged signal. kpfu.ruvnu.edu.vn This allows for the determination of the energy barriers associated with these conformational changes. ox.ac.uk
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques that are often coupled to provide comprehensive information about the purity, molecular mass, and quantitative analysis of a compound.
LC-ESI-MS for Purity Assessment and Molecular Mass Determination
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov
Purity Assessment: HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. helixchrom.com By developing a suitable HPLC method, the purity of a synthesized batch of this compound can be assessed by observing the number and relative areas of the peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. Various column chemistries, such as reversed-phase C18, can be employed for the separation of aminopyridine compounds. cmes.orgsielc.com
Molecular Mass Determination: The eluent from the HPLC column is directed into the ESI source of a mass spectrometer. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the molecular mass of the compound. For this compound (C₆H₉N₃O), the expected monoisotopic mass is approximately 139.0746 g/mol . bldpharm.com The observation of an ion at an m/z corresponding to [M+H]⁺ would confirm the molecular weight of the compound. uni.lu
Table 2: LC-ESI-MS Parameters for the Analysis of this compound
| Parameter | Typical Condition | Purpose |
| HPLC Column | Reversed-phase C18, 5 µm particle size | Separation of the analyte from impurities. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid | To achieve good peak shape and retention. |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure efficient separation and ionization. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | To generate protonated molecular ions [M+H]⁺. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their m/z ratio. |
| Expected [M+H]⁺ | ~140.0824 | Confirmation of the molecular mass. |
| Note: These are typical parameters and may be optimized for specific instrumentation and sample matrices. |
HPLC Coupled with Fluorescent (FLD) or Diode Array (DAD) Detection for Quantitative Analysis (post-derivatization)
For quantitative analysis, HPLC can be coupled with highly sensitive and selective detectors like Fluorescent (FLD) or Diode Array (DAD) detectors.
Diode Array Detection (DAD): A DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously. cmes.org This allows for the determination of the optimal wavelength for detection and can also provide information about the purity of the chromatographic peak by comparing the UV-Vis spectra across the peak. For quantitative analysis of aminopyridines, a wavelength around 280 nm is often used. sielc.com
Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. labmanager.com While this compound may exhibit some native fluorescence due to the substituted pyridine ring, its detection can often be enhanced through derivatization. nih.gov Post-column derivatization with a suitable reagent can significantly improve the limit of detection and quantification. nih.govnih.gov This approach is commonly used in the analysis of vitamin B6 and its analogs. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scribd.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. youtube.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. scribd.com
N-H stretch: The primary amino group (-NH₂) will typically show two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net
C-H stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the aminomethyl group will be observed just below 3000 cm⁻¹.
C=C and C=N stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O stretch: The C-O stretching vibration of the phenolic hydroxyl group will appear in the 1200-1300 cm⁻¹ region.
C-N stretch: The C-N stretching vibration of the aminomethyl group will be observed in the 1000-1200 cm⁻¹ region. scribd.com
The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the respective functional groups in the molecule. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp peaks |
| Aromatic C-H | C-H Stretch | > 3000 | Sharp, medium intensity |
| Aliphatic C-H | C-H Stretch | < 3000 | Sharp, medium intensity |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to strong intensity |
| Phenolic C-O | C-O Stretch | 1200 - 1300 | Strong intensity |
| Aliphatic C-N | C-N Stretch | 1000 - 1200 | Medium intensity |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
Following a comprehensive search of academic literature and chemical databases, it has been determined that specific X-ray crystallographic data for the compound this compound is not publicly available. Therefore, a detailed analysis of its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.
X-ray crystallography is a powerful analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the crystal lattice and the precise location of each atom.
For a compound like this compound, an X-ray crystallographic study would yield crucial data, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them, providing insight into the molecule's geometry.
Torsion Angles: These describe the conformation of the molecule.
Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the packing of molecules in the crystal.
This information is invaluable for understanding the compound's physical properties, stability, and potential interactions with other molecules. Without experimental data from a single-crystal X-ray diffraction analysis, any discussion of the solid-state structure of this compound would be purely theoretical.
Should research be published containing the X-ray crystal structure of this compound, a detailed summary and data tables will be made available.
Computational Chemistry and Theoretical Modeling of 5 Amino 6 Aminomethyl Pyridin 3 Ol
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. From this, a wide range of properties can be predicted, including molecular geometry, spectroscopic characteristics, and reactivity. For "5-Amino-6-(aminomethyl)pyridin-3-ol," DFT calculations would typically be employed to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are fundamental in predicting how the molecule will interact with other chemical species.
Studies on related pyridine (B92270) derivatives demonstrate that the positions of amino and hydroxyl groups significantly influence the electronic properties and reactivity of the pyridine ring. For instance, the presence of electron-donating groups like -NH2 and -OH tends to increase the electron density on the ring, affecting its aromaticity and susceptibility to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) is particularly useful in identifying regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). In "this compound," the hydroxyl and amino groups would be expected to be primary sites for hydrogen bonding interactions.
Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. While detailed NMR prediction for "this compound" is not publicly documented, DFT calculations are a standard approach for estimating ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. Such predictions are valuable for assigning peaks in experimental spectra. For example, in studies of other amino- and methyl-substituted pyridines, DFT has been successfully used to correlate calculated chemical shifts with experimental values, confirming their molecular structures.
Predicted Collision Cross Section (CCS) values, which are important for ion mobility-mass spectrometry, are available for "this compound". uni.lu These values are calculated for different adducts of the molecule and provide information about its size and shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 125.07094 | 122.6 |
| [M+Na]⁺ | 147.05288 | 131.1 |
| [M-H]⁻ | 123.05638 | 123.6 |
| [M+NH₄]⁺ | 142.09748 | 142.6 |
| [M+K]⁺ | 163.02682 | 128.9 |
| [M+H-H₂O]⁺ | 107.06092 | 116.7 |
Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For "this compound," computational studies could explore its synthesis pathways or its metabolic degradation routes. For instance, in the study of the alanine (B10760859) racemase enzyme, which utilizes a pyridoxal (B1214274) 5'-phosphate cofactor (a pyridine derivative), combined quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the stabilization of transition states during the reaction. nih.govumn.edu Such analyses provide insights into the energetics of the reaction pathway, helping to understand the factors that control the reaction rate and selectivity. While no specific reaction mechanism studies for "this compound" are available, the methodologies used for other pyridine derivatives would be directly applicable.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For "this compound," MD simulations could provide valuable information about its conformational flexibility and its interactions with solvent molecules or biological macromolecules. The aminomethyl side chain can rotate, leading to different conformers of the molecule. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.
In studies of other aminopyridine derivatives, MD simulations have been employed to understand their binding modes to target proteins. nih.govresearchgate.net These simulations can reveal how the molecule orients itself within a binding pocket and which intermolecular interactions, such as hydrogen bonds and van der Waals forces, are most important for binding. This information is critical for the rational design of more potent and selective molecules.
In Silico Investigations of Ligand-Receptor Binding Interactions
In silico docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds for potential drug candidates. For "this compound," docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets.
For example, studies on other pyridine derivatives have successfully used molecular docking to investigate their interactions with enzymes like Janus kinase 2 (JAK2) and acetylcholinesterase. nih.govfigshare.com These studies often identify key amino acid residues in the active site that form hydrogen bonds or other interactions with the pyridine nitrogen, amino groups, or other substituents. Such insights are instrumental in understanding the structure-activity relationship and in designing new derivatives with improved binding characteristics.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity. These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
While no specific QSRR studies have been reported for "this compound," the principles of QSRR have been applied to various classes of pyridine derivatives to predict their properties, such as their retention behavior in chromatography. chemrxiv.org For a series of compounds related to "this compound," a QSRR model could be developed to predict their reactivity in a particular chemical transformation or their biological activity. This would involve calculating a range of molecular descriptors for each compound and then using statistical methods to find a correlation with the experimentally measured reactivity. Such models can be valuable for predicting the properties of new, unsynthesized compounds.
Role of 5 Amino 6 Aminomethyl Pyridin 3 Ol As a Versatile Synthetic Building Block
Precursor for Advanced Heterocyclic Scaffolds and Fused Ring Systems
The inherent functionalities of 5-Amino-6-(aminomethyl)pyridin-3-ol make it an ideal starting material for the synthesis of a wide array of advanced heterocyclic scaffolds and fused ring systems. The primary amino group on the pyridine (B92270) ring and the amino group on the methyl substituent can participate in various cyclization reactions. For instance, these nucleophilic centers can react with bifunctional electrophiles to construct additional rings, leading to the formation of complex polycyclic structures.
Drawing from established synthetic strategies, it is conceivable that this compound could be a key precursor in the synthesis of pyrido-fused heterocycles. The synthesis of such fused systems is a significant area of research in medicinal chemistry due to their presence in numerous biologically active compounds. General strategies for the synthesis of pyrido-fused heterocycles often involve the construction of a new ring onto a pre-existing pyridine core. There are two main approaches for this: the construction of a furan (B31954) or pyrrole (B145914) ring onto a pyridine structure, or the construction of a pyridine ring onto an existing furan or pyrrole. ias.ac.in The bifunctional nature of this compound could allow for its participation in intramolecular cyclization reactions, a common method for generating fused ring systems. For example, after suitable derivatization, the amino and aminomethyl groups could react to form a new six- or seven-membered ring fused to the pyridine core.
The synthesis of various fused heterocyclic compounds often utilizes aminopyridine derivatives as key starting materials. organic-chemistry.orglongdom.orgsioc-journal.cn These reactions can lead to the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are important classes of azaheterocycles. sioc-journal.cn While specific examples using this compound are not readily found, the known reactivity of aminopyridines in such transformations strongly suggests its potential utility.
Integration into Oligomers, Polymers, and Supramolecular Assemblies
The presence of multiple reactive functional groups in this compound makes it a compelling candidate for incorporation into oligomers, polymers, and supramolecular assemblies. The amino and hydroxyl groups can serve as points for polymerization, enabling the formation of polyamides, polyesters, or polyurethanes.
The field of polymer chemistry has seen the use of aniline (B41778) derivatives for the synthesis of new polymers with interesting properties. nih.govnih.gov For instance, the polymerization of aniline derivatives can lead to poly[N,N-(phenylamino)disulfides], which are colored polymers with conjugated backbones. nih.gov Given that this compound contains amino groups, it could potentially be used to create novel polymers with unique electronic or material properties. The pyridine nitrogen also offers a site for coordination with metal ions, which could be exploited to create coordination polymers or metallo-supramolecular architectures. These materials are of interest for their potential applications in catalysis, gas storage, and molecular sensing.
Contribution to the Diversification of Pyridine-Based Chemical Libraries
The pyridine scaffold is a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this heterocycle. rsc.orgnih.govresearchgate.net The development of diverse libraries of pyridine-based compounds is therefore a crucial aspect of drug discovery. researchgate.net this compound, with its multiple points of functionalization, is an excellent starting point for the creation of such libraries.
Each of the functional groups—the aromatic amino group, the aliphatic amino group, and the hydroxyl group—can be selectively modified to introduce a wide range of substituents and structural diversity. This allows for the systematic exploration of the chemical space around the pyridine core, which is essential for identifying new drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.gov The ability to readily create a multitude of derivatives from a single, versatile building block is a significant advantage in high-throughput screening and lead optimization processes.
Utility in Radiosynthesis and Labeling Strategies for Research Probes
The development of radiolabeled molecules is essential for various research applications, including in vivo imaging techniques like Positron Emission Tomography (PET). The pyridine scaffold is of significant interest for the development of PET radiotracers. chemrxiv.orgchemrxiv.org Strategies for the isotopic labeling of pyridines, particularly with isotopes such as fluorine-18 (B77423) and nitrogen-13, are actively being researched. chemrxiv.orgchemrxiv.orgiaea.org
While there is no specific literature on the radiosynthesis of this compound, its structure lends itself to potential labeling strategies. The pyridine ring could be a target for radiofluorination, a common method for introducing fluorine-18 into molecules for PET imaging. nih.gov The development of pyridine-based precursors for the direct labeling of biomolecules is an active area of research, and this compound could serve as a valuable synthon in this context. iaea.org The amino and hydroxyl groups also provide handles for conjugation to biomolecules, such as peptides or antibodies, allowing for the development of targeted research probes for studying biological processes in vitro and in vivo.
Structure Reactivity and Structure Property Relationships Srpr in the Pyridinol Aminomethyl Scaffold
Influence of Substitution Patterns on Chemical Reactivity and Selectivity
The chemical reactivity of the 5-Amino-6-(aminomethyl)pyridin-3-ol scaffold is a direct consequence of the electronic and steric effects exerted by its substituents. The pyridine (B92270) nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring, making it generally less reactive towards electrophilic substitution than benzene (B151609). stackexchange.com However, the substituents—amino, aminomethyl, and hydroxyl groups—significantly modulate this intrinsic reactivity.
The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) that increase the electron density of the pyridine ring through resonance, particularly at the ortho and para positions. quora.com This increased electron density can facilitate electrophilic substitution reactions. Conversely, the aminomethyl (-CH₂NH₂) group has a weaker electron-donating effect. The reactivity of the pyridine ring is a balance between the deactivating effect of the ring nitrogen and the activating effects of the substituents. stackexchange.comquora.com
The position of these substituents is crucial in determining the selectivity of chemical reactions. For instance, in electrophilic aromatic substitution, the incoming electrophile will be directed to the positions activated by the EDGs. The inherent electron-withdrawing nature of the pyridine nitrogen directs electrophilic attack to the meta position. stackexchange.com The final substitution pattern will be a complex outcome of these competing directing effects.
The reactivity of the individual functional groups is also influenced by the substitution pattern. The basicity of the amino groups and the acidity of the hydroxyl group are affected by the electronic environment of the pyridine ring. The presence of other electron-donating groups generally increases the basicity of the amino groups.
Table 1: Comparison of pKa values for aminophenol isomers
| Compound | pKa1 (-NH₃⁺) | pKa2 (-OH) |
| o-aminophenol | 4.74 | 9.97 |
| m-aminophenol | 4.30 | 9.87 |
| p-aminophenol | 5.48 wikipedia.org | 10.30 wikipedia.org |
This table illustrates how the relative positions of the amino and hydroxyl groups influence their acidity and basicity in the simpler aminophenol system, providing a model for understanding the electronic interplay in this compound. researchgate.net
Impact of Functional Groups on Ligand-Metal Binding Affinities and Stability
The this compound molecule possesses multiple potential coordination sites for metal ions: the pyridine ring nitrogen, the nitrogen atom of the amino group, the nitrogen atom of the aminomethyl group, and the oxygen atom of the hydroxyl group. This multi-dentate character allows it to act as a chelating ligand, forming stable complexes with various transition metals. numberanalytics.com
The formation of a five- or six-membered chelate ring significantly enhances the stability of the metal complex, an effect known as the chelate effect. numberanalytics.com In this scaffold, the arrangement of the hydroxyl group and the aminomethyl group in adjacent positions (3 and 6 respectively) is particularly conducive to forming a stable six-membered chelate ring with a metal ion. The amino group at position 5 can also participate in coordination, potentially leading to the formation of even more complex and stable multidentate complexes.
The binding affinity and stability of the resulting metal complexes are influenced by several factors:
The nature of the metal ion: Different metal ions have varying affinities for nitrogen and oxygen donor atoms.
The electronic properties of the ligand: The electron-donating groups on the pyridine ring increase the electron density on the donor atoms, generally leading to stronger metal-ligand bonds. nih.govnih.govdigitellinc.com
Steric factors: The spatial arrangement of the functional groups around the metal center can influence the stability of the complex. nih.gov
The introduction of pyridyl groups into macrocyclic chelators has been shown to enhance both the thermodynamic and kinetic stability of their metal complexes. osti.gov By analogy, the pyridinol-aminomethyl scaffold is expected to form robust complexes with a range of metal ions.
Table 2: Effect of Amino Group Position on Metal-Ligand Bond Lengths in Hafnium-Picolinate Complexes
| Substituent Position on Pyridine Ring | Change in Hf-O Bond Length | Change in Hf-N Bond Length |
| 3rd (ortho to carboxylate) | Reduced | Almost unchanged |
| 4th (para to nitrogen) | Almost unchanged | Reduced |
| 5th (para to carboxylate) | Reduced | Almost unchanged |
| 6th (ortho to nitrogen) | Shortest (strengthened) | Increased (weakened due to steric repulsion) |
This data from a computational study on substituted picolinates demonstrates how the position of an amino group influences metal-ligand bond lengths, highlighting the interplay of electronic and steric effects that would also be at play in the chelation behavior of this compound. digitellinc.com
Stereochemical Considerations and Chiral Induction in Derivatives
While this compound itself is not chiral, its derivatives can possess stereocenters, leading to enantiomeric or diastereomeric forms. Chirality can be introduced in several ways, for example, by substitution at the methylene (B1212753) carbon of the aminomethyl group or by forming a chiral complex with a metal ion.
The synthesis of single enantiomers of chiral derivatives is a significant challenge and a key area of modern organic chemistry. rsc.org One powerful strategy is asymmetric induction, where a pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. youtube.com For derivatives of the pyridinol-aminomethyl scaffold, a chiral auxiliary could be temporarily attached to one of the functional groups to guide the stereoselective formation of a new chiral center.
The "chiral pool" approach is another common method, where a readily available enantiomerically pure natural product, such as an amino acid, is used as a starting material for the synthesis of a chiral target molecule. mdpi.com For instance, a chiral amino acid could be used to derivatize the aminomethyl group, thereby introducing a chiral element into the molecule.
The development of chiral catalysts for asymmetric synthesis is also a major field of research. youtube.comnih.gov A chiral transition metal complex could potentially be used to catalyze a reaction on a derivative of this compound, leading to the formation of a single enantiomer of the product.
Modulation of Electronic and Steric Properties for Targeted Synthetic Control
The electronic and steric properties of the this compound scaffold can be strategically modified to control the outcome of synthetic transformations. This "tuning" of the molecule's properties is a cornerstone of rational chemical synthesis.
Electronic Modulation:
Protective groups offer a powerful tool for electronic modulation and synthetic control. organic-chemistry.org For instance, the amino groups can be temporarily converted into amides or carbamates. This transformation changes the electronic properties of the nitrogen from electron-donating to electron-withdrawing and also provides steric bulk. This protection strategy allows for selective reactions to be carried out at other positions of the molecule.
Steric Modulation:
Steric hindrance plays a critical role in directing the regioselectivity and stereoselectivity of reactions. numberanalytics.comwikipedia.orgnumberanalytics.com The size of the substituents on the pyridine ring can be varied to block or expose certain reaction sites. For example, introducing a bulky group adjacent to one of the existing functional groups could hinder the approach of a reagent to that site, thereby favoring reaction at a less sterically crowded position. mdpi.comnih.gov This principle is often exploited to achieve selectivity in reactions involving ortho-substituted aromatic compounds. quora.com
By carefully considering and manipulating both the electronic and steric properties of the this compound scaffold and its derivatives, chemists can achieve a high degree of control over synthetic outcomes, enabling the targeted preparation of complex molecules with desired structures and properties.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Green Synthetic Pathways for Sustainable Production
The chemical industry's shift towards sustainability has spurred significant research into green synthetic methods for producing pyridine (B92270) scaffolds. Traditional methods often rely on harsh conditions and hazardous reagents, prompting the development of more environmentally benign alternatives. Key frontiers in this area include the use of green catalysts, renewable feedstocks, and energy-efficient reaction conditions. researchgate.netnih.gov
Modern approaches to pyridine synthesis emphasize atom economy and reduced environmental impact. nih.gov Strategies such as one-pot multicomponent reactions (MCRs) are gaining prominence as they combine several steps into a single operation, minimizing solvent waste and purification efforts. nih.govnih.gov These methods allow for the efficient construction of complex, highly substituted pyridines from simple precursors. nih.govresearchgate.net
Recent research has highlighted several innovative and green approaches applicable to pyridine derivatives:
Microwave-Assisted Synthesis: This technique accelerates reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. nih.gov
Solvent-Free and Aqueous Synthesis: Conducting reactions in water or without any solvent represents a significant step towards greener chemistry. nih.gov Solvent-free conditions have been successfully applied to the multicomponent synthesis of 2-aminopyridine (B139424) derivatives. nih.govnih.gov
Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as zeolites or activated fly ash, simplifies product purification and reduces waste, aligning with the principles of green chemistry. nih.govbhu.ac.inrsc.org
Renewable Feedstocks: Researchers are exploring the use of biomass-derived starting materials, such as glycerol, to produce pyridines, offering a sustainable alternative to petrochemical sources. rsc.org
These emerging pathways are crucial for the sustainable industrial-scale production of valuable pyridine intermediates.
Table 1: Comparison of Green Synthesis Strategies for Pyridine Derivatives| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product. | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Accelerated reaction rates, improved yields, higher product purity, energy efficiency. | nih.govnih.gov |
| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants (e.g., solid catalysts like zeolites in a liquid reaction). | Ease of catalyst separation and recycling, enhanced stability, potential for continuous flow processes. | rsc.orgnumberanalytics.com |
| Aqueous/Solvent-Free Conditions | Using water as a solvent or eliminating solvents entirely. | Reduced use of volatile organic compounds (VOCs), improved safety, lower cost, simplified workup. | nih.govnih.gov |
Exploration of Underexplored Derivatization Strategies for Advanced Materials Research
The functional groups of 5-Amino-6-(aminomethyl)pyridin-3-ol—the primary and secondary amines, and the hydroxyl group—offer rich opportunities for derivatization. While traditionally explored for pharmaceutical applications, these reactive sites are now being viewed as gateways to advanced materials with novel properties.
Underexplored strategies focus on leveraging the compound's structure for applications beyond medicine:
Metal Complexation: The pyridine nitrogen and adjacent amino groups are excellent coordination sites for transition metals. researchgate.net Derivatization through metal complexation can yield novel materials with tailored catalytic, magnetic, or electronic properties. researchgate.netresearchgate.net For instance, palladium(II) complexes with functionalized pyridine ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions. researchgate.netacs.org
Polymerization: The amino and hydroxyl groups can act as monomers or cross-linking agents in the synthesis of novel polymers. This could lead to the development of high-performance polymers, coatings, or resins with enhanced thermal stability and durability. chemimpex.com
Supramolecular Assembly: The hydrogen bonding capabilities of the amino and hydroxyl groups can be exploited to direct the self-assembly of complex supramolecular structures. This bottom-up approach is fundamental to creating functional nanomaterials and smart materials that respond to external stimuli.
These derivatization pathways open the door to new classes of materials derived from aminopyridine scaffolds.
Table 2: Derivatization Strategies and Potential Material Applications| Derivatization Strategy | Target Functional Group(s) | Resulting Structure/Material | Potential Application | Reference |
|---|---|---|---|---|
| Metal Coordination | Pyridine Nitrogen, Amino Groups | Metal-Ligand Complexes, Metal-Organic Frameworks (MOFs) | Homogeneous/heterogeneous catalysis, chemical sensing, gas storage. | researchgate.netacs.org |
| Polycondensation/Polyaddition | Amino and Hydroxyl Groups | Functional Polymers, Resins, Coatings | Advanced composites, durable coatings, specialty adhesives. | chemimpex.com |
| Acylation/Alkylation | Amino and Hydroxyl Groups | Amides, Esters, Ethers | Fluorescent probes, liquid crystals, building blocks for organic electronics. | mdpi.com |
| Diazotization/Coupling | Primary Amino Group | Azo Dyes, Triazoles | Molecular switches, dyes and pigments, bioorthogonal chemistry linkers. | mdpi.com |
Integrated Experimental and Computational Approaches for Mechanistic Discovery
The synergy between experimental investigation and computational modeling is revolutionizing the study of complex molecules like this compound. This integrated approach provides a deeper understanding of reaction mechanisms, molecular properties, and biological interactions, which is crucial for rational design and optimization. nih.govmdpi.com
Experimental techniques provide tangible data on molecular structure and reactivity:
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to unambiguously determine the structure of newly synthesized derivatives. researchgate.netacs.org
X-ray Crystallography: This method provides precise information on the three-dimensional arrangement of atoms in a solid-state, offering insights into bond lengths, angles, and intermolecular interactions. researchgate.net
Computational methods complement these experiments by providing a theoretical framework to interpret results and predict outcomes: nih.gov
Density Functional Theory (DFT): DFT calculations are used to model electronic structure, predict reaction pathways, and explain the reactivity and selectivity observed in experiments. researchgate.net
Molecular Docking and Dynamics: These simulations predict how a molecule might bind to a biological target, such as an enzyme or receptor, guiding the design of compounds with specific biological activities. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their properties, enabling the prediction of a novel derivative's activity before it is synthesized. nih.gov
By combining these approaches, researchers can move beyond trial-and-error synthesis to a more predictive and efficient discovery process. mdpi.com
Table 3: Roles of Integrated Methodologies in Pyridine Research| Methodology | Type | Primary Role in Mechanistic Discovery | Reference |
|---|---|---|---|
| NMR Spectroscopy | Experimental | Elucidates the chemical structure and connectivity of atoms in solution. | acs.org |
| X-ray Crystallography | Experimental | Determines the precise 3D structure and intermolecular interactions in the solid state. | researchgate.net |
| Density Functional Theory (DFT) | Computational | Models electronic structure, calculates reaction energies, and predicts spectroscopic properties to explain reactivity. | researchgate.net |
| Molecular Docking | Computational | Predicts the preferred orientation of a molecule when bound to a target to inform drug and material design. | nih.govresearchgate.net |
Expanding Applications in Materials Science and Chemical Tool Development
While aminopyridines are well-established in pharmaceuticals, their unique structural and electronic properties are driving their expansion into new domains, particularly materials science and the development of chemical tools.
Applications in Materials Science: The ability of pyridine derivatives to act as ligands for metal ions is a cornerstone of their application in materials science. researchgate.net Compounds like 6-Amino-pyridin-3-ol serve as building blocks for:
Advanced Polymers and Coatings: Incorporation of the pyridinol structure into polymer backbones can enhance properties such as thermal stability, adhesion, and chemical resistance. chemimpex.com
Catalysts: Pyridine-based ligands are integral to many homogeneous and heterogeneous catalysts. researchgate.net The functional groups on the pyridine ring can be tuned to modulate the activity and selectivity of the metallic center. acs.org
Development of Chemical Tools: A "chemical tool" is a molecule designed to probe biological systems or perform specific functions in a complex environment. The aminopyridine scaffold is an excellent starting point for such tools.
Fluorescent Probes: By attaching fluorophores or creating conjugated systems, aminopyridine derivatives can be transformed into fluorescent sensors. For example, some aminopyridines have been synthesized to act as probes in "click chemistry" reactions, fluorescing upon reaction with a target molecule. mdpi.com
Pharmacological Research Tools: Compounds like 4-Aminopyridine are used in research to block specific subtypes of potassium channels, allowing scientists to study their physiological roles. wikipedia.org This highlights the potential for developing highly specific probes from the this compound scaffold to investigate other biological targets.
Table 4: Emerging Applications of Functionalized Pyridines| Application Area | Specific Use | Key Property Utilized | Example Compound/Class | Reference |
|---|---|---|---|---|
| Materials Science | High-performance polymers | Cross-linking ability, thermal stability. | Polymers incorporating 6-Amino-pyridin-3-ol | chemimpex.com |
| Materials Science | Catalyst Ligands | Metal coordination ability, tunable electronics. | Palladium(II) complexes with pyridine ligands | researchgate.netacs.org |
| Chemical Tools | Fluorescent Probes | Conjugated π-system, environmentally sensitive fluorescence. | Conjugated multisubstituted aminopyridines | mdpi.com |
| Chemical Tools | Ion Channel Blockers | Specific binding to protein channels. | 4-Aminopyridine | wikipedia.org |
Innovation in Analytical Methodologies for Complex Pyridine Derivatives
The increasing complexity of pyridine derivatives and their presence in diverse matrices necessitate innovations in analytical chemistry for their detection, quantification, and characterization.
Modern analytical challenges include separating structurally similar isomers, detecting trace amounts, and providing unambiguous structural confirmation. Key innovations include:
Advanced Liquid Chromatography: Traditional reverse-phase HPLC often struggles with highly polar compounds like aminopyridines, requiring ion-pairing reagents that are incompatible with mass spectrometry. The development of mixed-mode chromatography, which combines two or more separation mechanisms (e.g., reverse-phase and ion-exchange), allows for excellent separation and peak shape of polar pyridines without such reagents. helixchrom.comhelixchrom.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, enabling the confident determination of a compound's elemental composition from a tiny sample. mdpi.com This is crucial for confirming the identity of novel derivatives and identifying unknown metabolites or degradation products.
Gas Chromatography (GC): For volatile or semi-volatile pyridine derivatives, GC coupled with sensitive detectors like the nitrogen-phosphorus detector (NPD) offers high selectivity and low detection limits, as demonstrated by methods for analyzing aminopyridine isomers in air samples. osha.gov
Multi-dimensional NMR: For complex structures where standard 1D NMR spectra are ambiguous, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for mapping out the complete molecular structure and confirming stereochemistry.
These advanced methods are essential for quality control in sustainable production, for characterizing advanced materials, and for understanding the fate of pyridine-based chemical tools in biological and environmental systems.
Table 5: Modern Analytical Techniques for Pyridine Derivatives| Technique | Primary Application | Key Innovation/Advantage | Reference |
|---|---|---|---|
| Mixed-Mode HPLC | Separation and quantification of polar isomers. | Avoids ion-pairing reagents; compatible with mass spectrometry. | helixchrom.comhelixchrom.com |
| GC-NPD | Trace analysis of volatile aminopyridines. | High sensitivity and selectivity for nitrogen-containing compounds. | osha.gov |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous structural confirmation. | Provides exact mass and elemental composition. | mdpi.com |
| 2D NMR Spectroscopy | Complete structure elucidation of complex molecules. | Resolves overlapping signals and establishes atom connectivity. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
